1,2,3,4-Tetrahydroquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

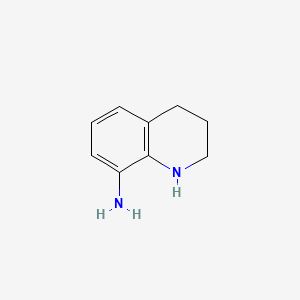

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILSBXJJIIFDGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)N)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068900 | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54012-92-9 | |

| Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine

Abstract

This compound is a pivotal scaffold in medicinal chemistry, serving as a crucial building block for a variety of pharmacologically active agents, notably as a component of CXCR4 antagonists.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, designed for researchers, chemists, and drug development professionals. We will dissect two core strategies: a direct, one-pot catalytic hydrogenation and a stepwise reduction-hydrogenation sequence. This document emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers insights into the critical parameters that govern reaction outcomes, ensuring both scientific rigor and practical applicability.

Strategic Overview and Retrosynthetic Analysis

The synthesis of this compound (THQ-8-amine) hinges on the formation of the quinoline core and the subsequent, carefully controlled reduction of two distinct functionalities: the aromatic nitro group and the heterocyclic pyridine ring. A logical retrosynthetic analysis identifies 8-nitroquinoline as the key strategic precursor.

References

Introduction: The Strategic Importance of a Privileged Scaffold

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroquinolin-8-amine

In the landscape of medicinal chemistry and organic synthesis, certain molecular frameworks consistently emerge as cornerstones for innovation. This compound, a bicyclic aromatic amine, is a prime example of such a "privileged scaffold." Its rigid structure, combined with the reactive potential of the C8-primary amine, makes it a highly valuable starting material for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, reactivity, and applications, with a particular focus on its pivotal role in the development of novel therapeutics. For researchers and drug development professionals, a thorough understanding of this compound is essential for leveraging its full potential in creating next-generation pharmaceuticals and fine chemicals.[1][2]

Core Chemical and Physical Characteristics

The foundational properties of this compound dictate its handling, reactivity, and suitability for various synthetic transformations. Its structure consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring (a tetrahydroquinoline), with a primary amine substituent at the 8th position of the aromatic ring.

| Property | Value | Source |

| CAS Number | 54012-92-9 | [3] |

| Molecular Formula | C₉H₁₂N₂ | [2] |

| Molecular Weight | 148.21 g/mol | [2] |

| Appearance | White or colorless to yellow/orange solid/liquid | [2] |

| Melting Point | 13 °C (approx.) | [2] |

| Boiling Point | 251 °C (for the parent 1,2,3,4-tetrahydroquinoline) | [2] |

| Density | 1.06 g/mL (for the parent 1,2,3,4-tetrahydroquinoline) |

Note: Some physical properties are listed for the parent compound, 1,2,3,4-tetrahydroquinoline, as specific data for the 8-amino derivative can be limited. These values provide a close approximation.

The compound's stability is a key consideration. Like many aromatic amines, it can be sensitive to light and air, potentially leading to discoloration over time. Therefore, storage in a cool, dark, and inert environment is recommended to maintain its purity.[4]

Spectroscopic Fingerprint: A Guide to Identification

Accurate characterization is paramount in research and development. The following spectroscopic data provide a definitive signature for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative for structural elucidation. Protons on carbons adjacent to the nitrogen atom are deshielded and appear further downfield than typical alkane protons.[5]

-

Aromatic Protons (Ar-H): Expect signals in the ~6.5-7.5 ppm region. The substitution pattern will lead to distinct splitting patterns (doublets, triplets) that can confirm the position of the amine.

-

Amine Protons (NH₂): A broad signal, typically in the 3.5-5.0 ppm range, which can exchange with D₂O, causing the signal to disappear.[6]

-

Aliphatic Protons (CH₂): The four methylene groups of the saturated ring will appear as multiplets in the ~1.8-3.5 ppm range. The protons on the carbon adjacent to the nitrogen (C2) will be the most downfield in this group.[6]

-

Secondary Amine Proton (N-H): A signal in the 3.0-4.0 ppm range.

-

-

¹³C NMR: The carbon spectrum complements the proton data.

-

Aromatic Carbons: Signals will appear in the ~110-150 ppm range. The carbon attached to the primary amine (C8) will be significantly shifted.

-

Aliphatic Carbons: Carbons in the saturated ring will resonate in the ~20-50 ppm region, with the carbon adjacent to the nitrogen (C2) being the most downfield.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups. As a primary aromatic amine fused to a secondary aliphatic amine, this compound will exhibit several characteristic peaks.[5][7]

-

N-H Stretching (Primary Amine): Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the -NH₂ group.[5]

-

N-H Stretching (Secondary Amine): A single, weaker band around 3350-3310 cm⁻¹ from the N-H bond in the saturated ring.[7]

-

C-H Stretching (Aromatic): Signals will appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals will appear just below 3000 cm⁻¹.

-

N-H Bending (Primary Amine): A characteristic bend is observed around 1580-1650 cm⁻¹.[7]

-

C-N Stretching (Aromatic): A strong band in the 1250-1335 cm⁻¹ region.[7]

-

N-H Wagging: A broad, strong band between 665-910 cm⁻¹ is characteristic of primary and secondary amines.[7]

Synthesis and Reactivity: A Chemist's Perspective

The utility of this compound stems from its predictable and versatile reactivity, which is dominated by the primary amine group.

Synthetic Pathways

The synthesis of the tetrahydroquinoline core is well-established, often involving the hydrogenation of the corresponding quinoline derivative using catalysts like Palladium on carbon (Pd/C).[8][9] More advanced "domino" or "cascade" reactions, which form multiple bonds in a single operation, have also been developed for efficient synthesis.[8] For chiral applications, asymmetric hydrogenation methods are employed to produce specific enantiomers.[10]

A common laboratory-scale synthesis for a derivative, (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine, involves a multi-step process that highlights key organic reactions.

Experimental Protocol: Synthesis of (S)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Causality: This protocol exemplifies a robust method for creating a chiral, N-methylated analog, a common intermediate. The process uses reductive amination twice, a highly reliable method for forming C-N bonds, and a chiral auxiliary to establish stereochemistry.

-

Initial Reductive Amination: 5,6,7,8-tetrahydroquinolin-8-one is reacted with a chiral amine, such as (S)-1-(4-methoxyphenyl)ethan-1-amine, under reductive amination conditions (e.g., using sodium triacetoxyborohydride). This step forms the C8-N bond and sets the desired stereochemistry.[11]

-

Second Reductive Amination (N-Methylation): The resulting secondary amine is then reacted with formaldehyde, again in the presence of a reducing agent like sodium triacetoxyborohydride. This efficiently adds the methyl group to the nitrogen.[12]

-

Deprotection: The chiral auxiliary (the p-methoxybenzyl group) is removed using a strong acid, such as trifluoroacetic acid (TFA), to yield the final primary amine product.[12]

-

Purification: The final product is purified, often through crystallization or column chromatography, to achieve high diastereoselectivity and overall yield.[11]

Caption: Synthetic workflow for an N-methylated chiral analog.

Key Reactivity Patterns

The primary amine at the C8 position is a nucleophilic and basic center, governing the molecule's reactivity.

-

Reductive Amination: As seen in the synthesis, the amine readily reacts with aldehydes and ketones in the presence of a reducing agent to form more complex secondary or tertiary amines. This is a cornerstone reaction for building out drug candidates.[12][13]

-

Acylation: The amine can be easily acylated with acid chlorides or anhydrides to form amides.

-

Ligand Formation: The nitrogen atoms can act as ligands, coordinating with transition metals to form catalysts used in asymmetric synthesis, such as in asymmetric transfer hydrogenation reactions.[10]

Pivotal Role in Drug Discovery: Targeting the CXCR4 Receptor

This compound and its derivatives are particularly prominent as building blocks for antagonists of the CXCR4 chemokine receptor.[11][12][13]

The CXCR4/CXCL12 Signaling Axis:

CXCR4 is a G protein-coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates downstream signaling pathways. These pathways regulate crucial cellular processes like cell survival, proliferation, and migration (chemotaxis).[13] In many forms of cancer, tumor cells dramatically overexpress CXCR4. This hijacking of the CXCR4/CXCL12 axis promotes tumor growth, angiogenesis (the formation of new blood vessels to feed the tumor), and metastasis to other parts of the body.[12][13]

Mechanism of Action for Antagonists:

CXCR4 antagonists developed from the this compound scaffold function by binding to the CXCR4 receptor and physically blocking the CXCL12 ligand from docking. This inhibition disrupts the pro-survival signaling cascades within the cancer cell, potentially leading to reduced tumor viability and preventing metastasis.[13] The tetrahydroquinoline core provides a rigid and structurally ideal framework to position other functional groups for optimal interaction with the receptor binding pocket.

Caption: Inhibition of the CXCR4 signaling pathway by an antagonist.

Beyond oncology, the tetrahydroquinoline scaffold is fundamental to a wide array of active pharmaceutical ingredients (APIs) targeting conditions like neurological disorders.[1][2] Its versatility ensures its continued relevance in drug discovery pipelines.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is critical. The information below is a summary and should be supplemented by a full Safety Data Sheet (SDS) before use.[4][14][15]

| Hazard Category | Precautionary Statement |

| Acute Toxicity | Toxic if swallowed.[15] |

| Skin Contact | Causes skin irritation/burns. Wear protective gloves and clothing.[14][16] |

| Eye Contact | Causes serious eye irritation/damage. Wear safety goggles or a face shield.[14][16] |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood.[16] |

| Long-term Effects | May cause cancer. Obtain special instructions before use.[15] |

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[16]

Storage and Disposal:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Store locked up and away from incompatible materials like strong oxidizing agents.[14]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined chemical properties, predictable reactivity, and proven success as a scaffold for high-value therapeutics, particularly CXCR4 antagonists, cement its importance in modern chemistry. For researchers in drug discovery and process development, mastering the synthesis, handling, and application of this compound opens doors to new possibilities in the fight against complex diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE | 54012-92-9 [chemicalbook.com]

- 4. mmbio.byu.edu [mmbio.byu.edu]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,2,3,4-Tetrahydroquinolin-8-amine

Preamble: Navigating a Data-Scarce Landscape

In the realm of drug discovery and materials science, the 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous bioactive compounds.[1] 1,2,3,4-Tetrahydroquinolin-8-amine (CAS 54012-92-9), with its strategic amino functionalization on the aromatic ring, represents a key building block for the synthesis of novel pharmaceutical agents and functional materials.[2][3] Its molecular formula is C₉H₁₂N₂ with a molecular weight of 148.21 g/mol .[2]

A thorough review of the scientific literature reveals a conspicuous absence of published, experimentally-verified spectroscopic data sets for this compound. This guide, therefore, adopts a predictive and pedagogical approach. As a self-validating system, it is designed to empower researchers by:

-

Establishing a robust spectroscopic baseline using the well-characterized parent molecule, 1,2,3,4-Tetrahydroquinoline.

-

Applying first principles of spectroscopy to predict the spectral features of this compound.

-

Providing detailed, field-proven protocols for acquiring and interpreting the necessary spectroscopic data, should a researcher synthesize or procure this compound.

This document serves not as a mere repository of data, but as a strategic workflow for the comprehensive structural elucidation of this and similar molecules.

The Foundational Scaffold: Spectroscopic Profile of 1,2,3,4-Tetrahydroquinoline

To understand the target molecule, we must first master its core. 1,2,3,4-Tetrahydroquinoline (CAS 635-46-1) provides the essential spectral landmarks upon which the effects of the 8-amino group will be superimposed.[4][5]

Mass Spectrometry (MS) of 1,2,3,4-Tetrahydroquinoline

Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation patterns. For the parent scaffold, electron ionization (EI) is a common technique.

-

Expected Molecular Ion (M⁺•): The molecular weight is 133.19 g/mol .[6] A high-resolution mass spectrum would show a molecular ion peak at m/z ≈ 133.0891.

-

Key Fragmentation: A characteristic fragmentation pattern involves the loss of a hydrogen atom to form a stable quinolinium-type cation at m/z 132.[6] Another significant fragment often appears at m/z 117, corresponding to the loss of a methyl group followed by rearrangement or the loss of ethylene from the saturated ring.

Infrared (IR) Spectroscopy of 1,2,3,4-Tetrahydroquinoline

IR spectroscopy identifies the functional groups present. As a secondary amine, 1,2,3,4-Tetrahydroquinoline exhibits characteristic vibrations.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Causality |

| N-H Stretch | ~3380 | Medium | Vibration of the secondary amine N-H bond.[7] |

| Aromatic C-H Stretch | ~3020 | Weak | Stretching of C-H bonds on the benzene ring.[7] |

| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong | Stretching of C-H bonds in the saturated heterocyclic ring. |

| C=C Stretch (Aromatic) | 1500-1610 | Strong | Benzene ring skeletal vibrations.[7] |

| C-N Stretch | 1250-1335 | Medium-Strong | Stretching of the aromatic amine C-N bond.[8] |

| Aromatic C-H Bend | 742 | Strong | Out-of-plane bending for the ortho-disubstituted aromatic ring.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,2,3,4-Tetrahydroquinoline

NMR provides the most detailed map of the molecular structure, revealing the chemical environment, connectivity, and multiplicity of each unique proton and carbon atom.

¹H NMR (Proton NMR): The spectrum is characterized by distinct aliphatic and aromatic regions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (C5-H, C6-H, C7-H, C8-H) | 6.4 - 7.1 | Multiplets | 4H |

| N-H | ~3.6 | Broad Singlet | 1H |

| C2-H₂ (adjacent to N) | ~3.3 | Triplet | 2H |

| C4-H₂ (adjacent to Ar) | ~2.7 | Triplet | 2H |

| C3-H₂ (aliphatic) | ~1.9 | Multiplet | 2H |

¹³C NMR (Carbon NMR): The spectrum shows signals for all nine carbon atoms, differentiated by their electronic environments.[9]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C8a (Ar, adjacent to N) | ~145 |

| C4a (Ar) | ~129 |

| C7 (Ar) | ~127 |

| C5 (Ar) | ~121 |

| C6 (Ar) | ~117 |

| C8 (Ar) | ~114 |

| C2 (Aliphatic, adjacent to N) | ~42 |

| C4 (Aliphatic, adjacent to Ar) | ~27 |

| C3 (Aliphatic) | ~22 |

Predictive Analysis: Spectroscopic Data of this compound

The introduction of a primary amino (-NH₂) group at the C-8 position is a significant perturbation that will systematically alter the spectra. The -NH₂ group is a strong electron-donating group through resonance and will primarily influence the adjacent aromatic ring and the overall electronic structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The molecular weight is 148.21 g/mol . The molecular ion peak will appear at m/z 148. A high-resolution mass spectrum would confirm the elemental composition of C₉H₁₂N₂.

-

Key Fragmentation: The fragmentation will likely be directed by the two amine groups. Expect to see a strong M-1 peak (m/z 147) from the loss of a hydrogen atom. Loss of NH₂ (m/z 132) or cleavage of the aliphatic ring are also probable fragmentation pathways.

Predicted Infrared (IR) Spectrum

The IR spectrum will be a composite of the parent scaffold and the new primary amine group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Causality & Expected Changes |

| Primary N-H Stretch | ~3350 & ~3450 | Medium | NEW: Symmetric and asymmetric stretches of the primary -NH₂ group.[8] |

| Secondary N-H Stretch | ~3380-3400 | Medium | Shifted slightly due to electronic changes. |

| Aromatic C-H Stretch | ~3020 | Weak | Largely unchanged. |

| Aliphatic C-H Stretch | 2800-3000 | Medium-Strong | Largely unchanged. |

| N-H Bend (Scissoring) | ~1600-1650 | Medium-Strong | NEW: Bending vibration of the primary amine, may overlap with C=C stretches.[8] |

| C=C Stretch (Aromatic) | 1500-1610 | Strong | Pattern and position may shift due to electron donation from the -NH₂ group. |

| C-N Stretch | 1250-1335 | Strong | Will show contributions from both the secondary and primary aromatic C-N bonds. |

| Aromatic C-H Bend | 750-810 | Strong | The substitution pattern changes from ortho-disubstituted to 1,2,3-trisubstituted, altering the out-of-plane bending vibrations. |

Predicted Nuclear Magnetic Resonance (NMR) Spectra

The electron-donating -NH₂ group will cause significant upfield (lower ppm) shifts for the protons and carbons on the aromatic ring, particularly those ortho and para to its position.

Predicted ¹H NMR Spectrum:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Change |

| C5-H | ~6.8 | Doublet | Ortho to the electron-donating secondary amine (N1), expected to be the most downfield aromatic proton. |

| C6-H | ~6.5 | Triplet (dd) | Para to N1 and meta to the new -NH₂ group, will be shifted upfield. |

| C7-H | ~6.2 | Doublet | Ortho to the strongly electron-donating -NH₂ group, predicted to be significantly shifted upfield. |

| Primary -NH₂ | ~4.5 | Broad Singlet | New signal for the primary amine protons. |

| N1-H | ~3.7 | Broad Singlet | Largely unchanged environment. |

| C2-H₂ | ~3.3 | Triplet | Minor changes expected. |

| C4-H₂ | ~2.7 | Triplet | Minor changes expected. |

| C3-H₂ | ~1.9 | Multiplet | Minor changes expected. |

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Change |

| C8 (Ar, attached to -NH₂) | ~140 | NEW: Direct attachment to nitrogen causes a strong downfield shift. |

| C8a (Ar, adjacent to N1) | ~146 | Minor change. |

| C4a (Ar) | ~120 | Upfield shift: Para to the new electron-donating -NH₂ group. |

| C7 (Ar) | ~110 | Significant upfield shift: Ortho to the new -NH₂ group. |

| C5 (Ar) | ~122 | Minor change. |

| C6 (Ar) | ~115 | Upfield shift: Meta to the new -NH₂ group. |

| C2 (Aliphatic) | ~42 | No significant change. |

| C4 (Aliphatic) | ~27 | No significant change. |

| C3 (Aliphatic) | ~22 | No significant change. |

Experimental Protocols: A Self-Validating Workflow

The following protocols describe standard methodologies for acquiring high-quality spectroscopic data. Adherence to these steps ensures data integrity and reproducibility.

Workflow for Structural Elucidation

The logical flow of analysis is crucial for unambiguous structure confirmation. This workflow ensures that each piece of data builds upon the last.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-Tetrahydro-quinolin-8-ylamine | 54012-92-9 | ECA01292 [biosynth.com]

- 3. This compound;54012-92-9, CasNo.54012-92-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

1,2,3,4-Tetrahydroquinolin-8-amine crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,2,3,4-Tetrahydroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic scaffold with significant potential in medicinal chemistry, serving as a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1] A definitive understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, in-depth technical overview of the methodologies and considerations for determining the crystal structure of this compound. While a published crystal structure for this specific amine is not currently available in open databases, this document outlines the complete experimental and computational workflow required to elucidate it, drawing upon established protocols and data from closely related analogues.

Introduction: The Significance of Structural Elucidation

The tetrahydroquinoline moiety is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds with applications as antimalarials, antipsychotics, and estrogen receptor modulators.[2] The precise spatial arrangement of the atoms within this compound, including bond lengths, bond angles, and torsion angles, dictates its physicochemical properties and its ability to interact with biological targets.[3]

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a molecule.[3][4] The resulting structural data provides invaluable insights into:

-

Molecular Conformation: Understanding the preferred shape of the molecule in the solid state.

-

Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and other interactions that govern molecular packing.[5]

-

Absolute Stereochemistry: Unequivocally determining the configuration of chiral centers.

This information is critical for computational modeling, virtual screening, and the design of next-generation analogues with improved efficacy and selectivity.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure is a multi-step endeavor requiring careful planning and execution. The following sections detail the critical stages, from obtaining suitable crystalline material to the final refinement of the atomic model.

Synthesis and Crystallization: The Crucial First Step

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment.[6] For this compound, a synthetic route would first be established, potentially involving the reduction of 8-nitroquinoline. Numerous synthetic protocols for tetrahydroquinolines have been reported and can be adapted for this purpose.[7][8]

Once the pure compound is obtained, the next challenge is to grow single crystals of suitable size and quality (ideally >20 µm in all dimensions).[4] Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

-

Vapor Diffusion (Hanging and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant, leading to a slow increase in concentration and crystal growth.

-

Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.

A systematic screening of various solvents and solvent combinations is essential to identify optimal crystallization conditions.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. Modern diffractometers are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector.[4] For organic compounds containing primarily light atoms, copper radiation is often preferred for determining absolute stereochemistry.[4]

The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.[9] The intensity and position of the diffracted spots contain the information needed to determine the unit cell parameters and the arrangement of atoms within the crystal lattice.[10]

Structure Solution and Refinement

The raw diffraction data is processed to yield a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are typically successful in providing an initial structural model.[3]

This initial model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed structure factors.[3] The refinement process involves adjusting atomic positions, thermal parameters, and other model parameters until the best possible fit is achieved. The quality of the final structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Structural Features of the Tetrahydroquinoline Core

Based on the crystal structures of related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline and 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, we can anticipate key structural features of this compound.[2][11]

-

Ring Conformation: The heterocyclic ring is expected to adopt a half-chair conformation.[2][11]

-

Intermolecular Interactions: The presence of the primary amine at the 8-position provides a strong hydrogen bond donor, which will likely dominate the crystal packing through N-H···N or N-H···(acceptor) interactions.

The precise details of these features can only be confirmed through experimental structure determination.

Data Presentation and Visualization

A comprehensive crystallographic analysis will generate a wealth of data. This information is best presented in a clear and concise manner to facilitate understanding and comparison.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Chemical Formula | C₉H₁₂N₂ |

| Formula Weight | 148.21 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (V) | ų |

| Z (molecules per unit cell) | To be determined |

| Density (calculated) | g/cm³ |

| Absorption Coefficient (µ) | mm⁻¹ |

| F(000) | |

| Crystal Size | mm |

| Theta range for data collection | ° |

| Index Ranges | h, k, l |

| Reflections collected | |

| Independent reflections | |

| R_int | |

| Completeness to theta | % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | |

| Goodness-of-fit on F² | |

| Final R indices [I>2sigma(I)] | R1, wR2 |

| R indices (all data) | R1, wR2 |

| Largest diff. peak and hole | e.Å⁻³ |

Experimental Workflow Diagram

Caption: The experimental workflow for determining the crystal structure of a small molecule.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Conclusion

The determination of the crystal structure of this compound is an essential step in advancing its development as a valuable building block in medicinal chemistry. This guide has outlined the necessary experimental and computational procedures to achieve this goal. The resulting structural information will provide a solid foundation for future drug design efforts, enabling the creation of more potent and selective therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mkuniversity.ac.in [mkuniversity.ac.in]

- 4. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 5. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 6. excillum.com [excillum.com]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

reactivity and stability of 1,2,3,4-Tetrahydroquinolin-8-amine

An In-Depth Technical Guide to the Reactivity and Stability of 1,2,3,4-Tetrahydroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal structural motif in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Its prevalence in biologically active compounds, including potent CXCR4 antagonists and potential treatments for neurodegenerative diseases, underscores the importance of a deep understanding of its chemical behavior.[2][3] This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights into its handling, synthetic transformations, and degradation pathways to empower researchers in drug discovery and development.

Core Physicochemical and Structural Characteristics

This compound, often utilized as a chiral synthon (e.g., the (S)-enantiomer), possesses a unique bicyclic structure combining an electron-rich aromatic ring with a saturated heterocyclic amine. This fusion dictates its chemical personality, characterized by two distinct nucleophilic nitrogen centers: a primary aromatic amine at the C8 position and a secondary alicyclic amine within the tetrahydroquinoline core.

| Property | Data | Source(s) |

| Molecular Formula | C₉H₁₂N₂ | [4] |

| Molecular Weight | 148.21 g/mol | [4] |

| Appearance | Pale-yellow oil (may vary) | [5] |

| CAS Number | 54012-92-9 | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Synthesis and Structural Elucidation

The preparation of enantiopure this compound is crucial for its application in asymmetric synthesis and as a chiral building block in pharmaceuticals. A common and effective strategy involves the resolution of a racemic precursor or an asymmetric synthesis route.

A representative synthetic approach is the resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, followed by conversion to the corresponding amine.[5] This multi-step process ensures high enantiomeric purity, which is critical for achieving desired pharmacological activity and minimizing off-target effects.

References

- 1. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Biological Activities of 1,2,3,4-Tetrahydroquinolin-8-amine

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with significant pharmacological properties.[1] This guide focuses on a specific, highly promising derivative: 1,2,3,4-Tetrahydroquinolin-8-amine . This molecule and its analogues have emerged as a focal point for research in oncology, immunology, and potentially neuroprotection and infectious diseases. We will provide an in-depth exploration of its synthesis, key biological activities, and the mechanistic underpinnings of its therapeutic potential, complete with detailed experimental protocols for researchers in the field.

Introduction: The Significance of the this compound Core

The tetrahydroquinoline nucleus is a foundational motif in a vast array of bioactive molecules, from anticancer and anti-HIV agents to compounds targeting neurodegenerative disorders.[1][2] The strategic placement of an amine group at the 8-position confers unique chemical properties that are crucial for its biological interactions. This amino group acts as a key pharmacophoric feature, enabling critical hydrogen bonding and electrostatic interactions with biological targets.

Notably, the chiral center at the 8-position in substituted analogues allows for stereospecific interactions, a critical consideration in modern drug design. The (S)-enantiomer of 5,6,7,8-tetrahydroquinolin-8-amine, in particular, has been identified as a privileged scaffold for the development of potent antagonists for the CXCR4 receptor, a key player in cancer metastasis and inflammation.[3] This guide will dissect the multifaceted biological profile of this scaffold, offering both a high-level overview and granular, actionable detail for laboratory application.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives is a critical first step for any investigation. Multiple synthetic routes are available, often starting from quinoline itself or substituted anilines.

Foundational Synthesis of 8-Aminoquinoline

The precursor, 8-aminoquinoline, is typically synthesized via a classical nitration-reduction sequence.[2]

-

Nitration of Quinoline: Quinoline is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). This reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.

-

Isomer Separation: The resulting isomers are separated using standard chromatographic techniques.

-

Reduction of 8-Nitroquinoline: The isolated 8-nitroquinoline is then reduced to 8-aminoquinoline. Common reducing agents include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon).

Hydrogenation to this compound

To obtain the target scaffold, the aromatic quinoline ring of 8-aminoquinoline must be selectively reduced.

-

Catalytic Hydrogenation: A common and effective method is the catalytic hydrogenation of 8-aminoquinoline. This is typically performed using a catalyst such as Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina in an acidic solvent like acetic acid or ethanol with hydrochloric acid. The reaction is conducted under a hydrogen atmosphere until the uptake of hydrogen ceases.

Synthesis of Derivatives

Derivatives are often created to explore structure-activity relationships (SAR). A frequently used method is reductive amination, which allows for the introduction of various substituents onto the 8-amino group.[3][4]

-

Reductive Amination: This two-step, one-pot process involves reacting the primary amine of this compound with a ketone or aldehyde to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine using a mild reducing agent like sodium triacetoxyborohydride (STAB).[3]

Caption: General synthetic pathways to the core scaffold and its derivatives.

Key Biological Activity I: Anticancer Properties

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including those of the cervix (HeLa), ovary (A2780), and colon (HT-29).[5] The primary mechanisms underpinning this activity are the antagonism of the CXCR4 receptor and the induction of oxidative stress.

Mechanism of Action: CXCR4 Antagonism

The CXCR4 receptor is a G-protein coupled receptor (GPCR) that is widely overexpressed in numerous cancer types.[3] Its endogenous ligand, CXCL12, promotes cancer cell proliferation, survival, angiogenesis, and metastasis.[6][7] Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine act as potent antagonists, blocking this signaling axis.[3]

Signaling Pathway:

-

Binding Blockade: The antagonist molecule occupies the orthosteric binding pocket of the CXCR4 receptor, preventing the binding of CXCL12.[8]

-

Inhibition of G-Protein Coupling: This blockade prevents the conformational change required for the receptor to couple with its intracellular G-proteins (primarily Gαi).

-

Downstream Signal Attenuation: Consequently, downstream signaling cascades are inhibited:

-

Gαi Pathway: Inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. The MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival, are suppressed.[7]

-

Gβγ Pathway: Inhibition of Phospholipase C (PLC) activation, leading to reduced production of IP3 and DAG. This blunts the release of intracellular calcium (Ca²⁺), a key event for cell migration.[7]

-

Caption: Simplified CXCR4 signaling pathway and its inhibition.

Mechanism of Action: Induction of Oxidative Stress

A distinct but potentially synergistic anticancer mechanism is the ability of 8-aminoquinoline derivatives to induce mitochondrial dysfunction by elevating levels of Reactive Oxygen Species (ROS).[5] This increase in oxidative stress can overwhelm the cancer cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA, ultimately triggering apoptosis.

Key Events:

-

Mitochondrial Accumulation: The lipophilic nature of the compounds may facilitate their accumulation within mitochondria.

-

Disruption of Electron Transport Chain (ETC): Interaction with ETC complexes can lead to electron leakage and the formation of superoxide anions (O₂⁻).

-

ROS Cascade: Superoxide is converted to hydrogen peroxide (H₂O₂) and other highly reactive species.

-

Mitochondrial Permeability Transition: The surge in ROS can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Apoptosis Induction: The collapse of ΔΨm and the release of pro-apoptotic factors (e.g., cytochrome c) from the mitochondria initiate the caspase cascade, leading to programmed cell death.

Quantitative Data on Anticancer Activity

The following table summarizes the reported cytotoxic activity of selected 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| (R)-Derivative 1 | A2780 | Ovarian Carcinoma | 5.2 ± 0.5 | [5] |

| (R)-Derivative 1 | HeLa | Cervix Carcinoma | 6.8 ± 0.9 | [5] |

| (R)-Derivative 1 | HT-29 | Colorectal Adenocarcinoma | 8.1 ± 1.1 | [5] |

| (S)-Derivative 2 | MSTO-211H | Biphasic Mesothelioma | 7.5 ± 0.8 | [5] |

| (S)-Derivative 2 | CEM | T-lymphocyte | 9.3 ± 1.2 | [5] |

Note: Compound IDs are generalized from the referenced literature for illustrative purposes.

Experimental Protocols

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with intact membrane potentials.

-

Cell Seeding: Plate cancer cells (e.g., A2780) in a 96-well black, clear-bottom plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of the test compound for the desired duration (e.g., 24 hours). Include an untreated control (vehicle, e.g., 0.1% DMSO) and a positive control for depolarization (e.g., 20-50 µM FCCP for 15-30 minutes).[9]

-

TMRE Staining: Prepare a 200 nM working solution of TMRE in pre-warmed, serum-free culture medium. Remove the drug-containing medium from the wells. Add 100 µL of the TMRE working solution to each well.[9]

-

Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.[9]

-

Wash: Gently aspirate the TMRE solution. Wash cells 2-3 times with 100 µL of pre-warmed PBS or assay buffer.[10]

-

Fluorescence Measurement: Add 100 µL of PBS or assay buffer to each well. Immediately measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.[10]

-

Data Analysis: Normalize the fluorescence intensity of treated cells to the untreated control to determine the percentage loss of ΔΨm.

This protocol uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes fluorescent upon oxidation by ROS.

-

Cell Seeding: Seed cells as described in Protocol 1.

-

Compound Treatment: Treat cells with the test compound for the desired time (e.g., 6 hours). Include an untreated negative control and a positive control (e.g., 100 µM H₂O₂ for 1 hour).[11]

-

H₂DCFDA Staining: Prepare a 10 µM working solution of H₂DCFDA in pre-warmed, serum-free medium. Remove the drug-containing medium and wash the cells once with warm PBS.[11]

-

Incubation: Add 100 µL of the H₂DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.[11][12]

-

Wash: Discard the H₂DCFDA solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[12]

-

Data Analysis: Express ROS levels as a fold change in fluorescence intensity relative to the untreated control.

Caption: Experimental workflow for evaluating anticancer properties.

Other Potential Biological Activities

While the anticancer properties are the most extensively studied, the this compound scaffold holds promise in other therapeutic areas.

Neuroprotective Potential

Structurally related tetrahydroquinolines and tetrahydroisoquinolines have demonstrated significant neuroprotective effects in models of Parkinson's disease and cerebral ischemia.[13][14] The mechanisms are often linked to antioxidant and anti-excitotoxic properties.

-

Antioxidant Activity: Compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been shown to reduce oxidative stress by enhancing the activity of antioxidant enzymes and upregulating key transcription factors like Nrf2 and Foxo1.[15]

-

Anti-Excitotoxicity: The related compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to prevent glutamate-induced cell death by acting as an antagonist at NMDA receptors, thereby preventing excessive Ca²⁺ influx.[16][17]

Given that the 8-amino group can modulate the electronic properties of the ring system, it is plausible that this compound derivatives could be designed to possess similar antioxidant and neuroprotective capabilities.

Antimicrobial Potential

The 8-aminoquinoline core is famously the basis for the antimalarial drug primaquine.[2][18] The mechanism of action for many antimicrobial quinolines involves their ability to chelate metal ions that are essential for microbial enzyme function and to disrupt the integrity of the cell membrane.[2] Metal complexes of 8-aminoquinoline derivatives, in particular, have shown efficacy against both Gram-negative bacteria and parasites.[18][19] Further investigation is warranted to determine if the hydrogenation of the quinoline ring to the tetrahydroquinoline scaffold retains or modifies this antimicrobial activity.

Conclusion and Future Directions

This compound is a versatile and highly druggable scaffold. Its most significant and validated potential lies in the development of anticancer agents, primarily through the potent and specific antagonism of the CXCR4 receptor and the induction of ROS-mediated apoptosis. The established synthetic routes and clear structure-activity relationships provide a solid foundation for further lead optimization.[20][21]

Future research should focus on:

-

Improving ADME Properties: While potent, many early derivatives may have suboptimal pharmacokinetic profiles. Efforts to improve metabolic stability and oral bioavailability are crucial.[22]

-

Exploring Neuroprotection: A systematic evaluation of this scaffold in models of neurodegeneration is a logical next step, leveraging the known mechanisms of related compounds.

-

Investigating Antimicrobial Activity: Screening programs against a broad panel of bacterial, fungal, and parasitic pathogens could uncover new leads for infectious diseases.

This guide provides the foundational knowledge and practical methodologies for researchers to effectively explore and harness the therapeutic potential of this promising chemical entity.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. assaygenie.com [assaygenie.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity | Semantic Scholar [semanticscholar.org]

- 18. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationships and Biological Characterization of a Novel, Potent, and Serum Stable C-X-C Chemokine Receptor Type 4 (CXCR4) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinolin-8-amine is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid scaffold and the presence of a primary aromatic amine at the 8-position make it a valuable starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and known applications of this compound, with a particular focus on its role as a key intermediate in the development of novel therapeutics for cancer and neurodegenerative diseases. Detailed experimental protocols, structure-activity relationship insights, and future perspectives are presented to serve as a resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a prevalent structural motif found in numerous natural products and synthetic pharmaceuticals.[1][2] This scaffold imparts a unique three-dimensional conformation that can facilitate precise interactions with biological targets. The incorporation of an amino group at the 8-position introduces a key functional handle for further chemical modifications, allowing for the exploration of a wide chemical space and the optimization of pharmacological properties.[1] Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, and neuroprotective effects, highlighting the therapeutic potential of this privileged structure.[1][2][3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 8-nitroquinoline. This reaction proceeds in two key steps: the reduction of the nitro group to an amine and the saturation of the pyridine ring.

Key Synthetic Pathway: Catalytic Hydrogenation

The catalytic hydrogenation of 8-nitroquinoline is a robust and scalable method for the preparation of this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Caption: Catalytic hydrogenation of 8-nitroquinoline.

Detailed Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes a representative procedure for the synthesis of this compound from 8-nitroquinoline.

Materials:

-

8-Nitroquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve 8-nitroquinoline in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature or with gentle heating for a specified time until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Carefully depressurize the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization.

Note: The specific reaction conditions (catalyst loading, solvent, temperature, pressure, and reaction time) may require optimization for optimal yield and purity.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its use in further synthetic transformations and for the interpretation of biological data.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂N₂ | |

| Molecular Weight | 148.21 g/mol | |

| Appearance | Pale yellow solid | [4] |

| pKa | 9.43 ± 0.20 (Predicted) | [5] |

| Boiling Point | 309.5 ± 42.0 °C (Predicted) | [5] |

| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [5] |

Spectroscopic Data: While a dedicated public spectrum for this compound is not readily available, spectral data for the parent 1,2,3,4-tetrahydroquinoline and related 8-aminoquinoline derivatives can provide valuable insights for characterization.[6][7][8]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling constants of these protons will be influenced by the presence of the amino group at the 8-position.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns that can aid in structure elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine and the secondary amine in the tetrahydroquinoline ring, as well as C-H and C=C stretching vibrations.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of bioactive molecules. Its utility has been demonstrated in the development of agents targeting various diseases, including cancer and neurodegenerative disorders.

Anticancer Drug Discovery

The 8-aminoquinoline moiety is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of this compound have been explored for their potential as inhibitors of various cancer-related targets.

Caption: Applications in anticancer drug discovery.

(S)-5,6,7,8-tetrahydroquinolin-8-amine, a close analog, has been utilized as a key scaffold in the development of potent CXCR4 antagonists.[9][10] CXCR4 is a chemokine receptor that is overexpressed in many types of cancer and plays a crucial role in tumor progression and metastasis.[9] The rigid tetrahydroquinoline core provides a well-defined orientation for substituents to interact with the receptor binding pocket.

Neurodegenerative Diseases

The tetrahydroquinoline and tetrahydroisoquinoline ring systems are of significant interest in the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][11] The structural features of these scaffolds allow for the design of molecules that can modulate key pathological pathways.

Derivatives of 1,2,3,4-tetrahydroisoquinoline, a structurally related scaffold, have been investigated as neuroprotective agents.[11] These compounds have shown the potential to protect neurons from damage and may have therapeutic applications in a range of neurological disorders. The this compound core provides a promising starting point for the design of novel neuroprotective agents.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies starting from the this compound core are limited in the public domain, general SAR principles for the broader class of 8-aminoquinolines and tetrahydroquinolines can provide valuable guidance for drug design.

-

Substitution at the 8-amino group: Modification of the primary amine at the 8-position is a common strategy to modulate the compound's pharmacokinetic and pharmacodynamic properties. The introduction of various side chains can influence factors such as solubility, metabolic stability, and target binding affinity.

-

Substitution on the aromatic ring: The electronic and steric properties of substituents on the benzene ring can significantly impact biological activity. Electron-donating or electron-withdrawing groups can alter the reactivity and binding interactions of the molecule.

-

Substitution on the tetrahydro-pyridine ring: Modifications to the saturated portion of the ring system can influence the overall conformation of the molecule and its interaction with target proteins.

Future Perspectives and Conclusion

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its straightforward synthesis and the presence of a versatile amino group make it an attractive starting point for the development of novel therapeutic agents. Future research efforts should focus on:

-

Exploration of novel synthetic methodologies: The development of new and efficient methods for the synthesis and diversification of the this compound scaffold will be crucial for expanding its applications.

-

Systematic pharmacological profiling: A comprehensive evaluation of the biological activities of the parent compound and its simple derivatives is needed to establish a baseline for further drug development efforts.

-

Structure-based drug design: The use of computational modeling and structural biology techniques can guide the rational design of potent and selective inhibitors based on the this compound core.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [iris.who.int]

A Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-amine and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets. The introduction of an amino group at the 8-position creates 1,2,3,4-Tetrahydroquinolin-8-amine, a versatile bicyclic amine that serves as a critical starting point for the synthesis of diverse and potent therapeutic agents. This guide provides an in-depth examination of the synthesis, derivatization, and application of this core, with a focus on its role in developing treatments for neurodegenerative diseases, cancer, and infectious diseases. We will explore the causal relationships behind synthetic strategies, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to provide a comprehensive resource for professionals in drug discovery and development.

Introduction: The Significance of the 8-Amino-THQ Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a structural motif present in numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional conformation that can be tailored to fit precisely into the binding pockets of various enzymes and receptors. The addition of an 8-amino group significantly enhances the scaffold's utility for several key reasons:

-

Versatile Chemical Handle: The primary amine at the 8-position is a nucleophilic center, readily participating in a wide range of chemical reactions. This allows for the systematic introduction of diverse functional groups to explore chemical space and optimize biological activity.

-

Hydrogen Bonding Capability: The amino group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.

-

Modulation of Physicochemical Properties: Derivatization of the 8-amino group allows for the fine-tuning of properties such as lipophilicity, solubility, and metabolic stability, which are critical for developing viable drug candidates.

This combination of a rigid core and a versatile functional group has made 8-amino-THQ and its derivatives compelling candidates in programs targeting complex diseases. Notable examples include potential treatments for Alzheimer's disease, HIV, and malaria.[1]

Synthesis of the Core Scaffold: this compound

The most common and efficient pathway to the core scaffold begins with the aromatic precursor, quinoline, and involves a two-step process: nitration followed by reduction.

Step 1: Nitration of Quinoline

The foundational synthesis often starts with the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.[3] These isomers are then separated. The subsequent reduction of the isolated 8-nitroquinoline yields 8-aminoquinoline.

Step 2: Catalytic Hydrogenation (Reduction)

The saturation of the quinoline ring system and the simultaneous reduction of the nitro group are typically achieved through catalytic hydrogenation. This domino reaction is highly efficient for producing the THQ core.[2]

-

Causality in Catalyst Choice: Palladium on carbon (Pd/C) is the preferred catalyst for this transformation.[2] Its high activity allows the reaction to proceed under relatively mild conditions (moderate hydrogen pressure and temperature), which minimizes side reactions. The catalyst's surface facilitates the adsorption of both hydrogen gas and the nitro-substituted aromatic ring, enabling the efficient transfer of hydrogen atoms to reduce both the nitro group to an amine and the pyridine ring to its saturated form.

The overall synthetic workflow is a prime example of a domino reaction, where multiple transformations occur in a single operation without the isolation of intermediates, contributing to high atom economy and efficiency.[1][2]

Caption: General Synthetic Workflow to the 8-Amino-THQ Core and its Derivatives.

Key Derivatization Strategies

The this compound core offers two primary sites for chemical modification: the exocyclic 8-amino group and the endocyclic secondary amine at the 1-position. This allows for the creation of large, diverse chemical libraries for screening.

-

N-Acylation/Sulfonylation at the 8-Amino Group: Reacting the 8-amino group with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling) introduces a wide range of substituents. This is a common strategy to introduce new pharmacophores or modulate lipophilicity.

-

N-Alkylation/Reductive Amination at the 1-Position: The secondary amine in the heterocyclic ring can be alkylated using alkyl halides or subjected to reductive amination with aldehydes or ketones. This modification can alter the scaffold's basicity and steric profile, influencing target binding and selectivity.

-

Multicomponent Reactions (MCRs): The Povarov reaction, a type of aza-Diels-Alder reaction, is a powerful MCR for synthesizing highly substituted THQ derivatives in a single step from anilines, aldehydes, and alkenes.[3][4] This approach aligns with green chemistry principles and allows for rapid library generation.[4]

Caption: Key Sites for Derivatization on the 8-Amino-THQ Scaffold.

Applications in Medicinal Chemistry & Drug Discovery

The 8-amino-THQ scaffold has been successfully employed in the development of antagonists for the CXCR4 receptor, a key target in oncology.[5]

Case Study: CXCR4 Antagonists

The CXCR4 chemokine receptor is overexpressed in many cancer types, and its activation promotes tumor growth, metastasis, and angiogenesis.[5] Therefore, blocking this receptor is a promising therapeutic strategy. Derivatives of (S)-5,6,7,8-tetrahydroquinolin-8-amine have been developed as potent CXCR4 antagonists.[5] The development of these compounds provides an excellent case study for structure-activity relationship analysis.

Structure-Activity Relationship (SAR) Analysis of CXCR4 Antagonists:

The SAR exploration reveals how subtle changes to the 8-amino-THQ core impact biological activity. By systematically modifying the groups attached to the 8-amino nitrogen, researchers can optimize potency and pharmacokinetic properties.

| Compound ID | R1 (at N-8) | R2 (at N-8) | CXCR4 Antagonist Activity (IC50, nM) | Rationale for Modification |

| Parent | H | H | >10000 | Unsubstituted core shows minimal activity. |

| 1a | Methyl | H | 1500 | Simple alkylation provides a slight increase in potency. |

| 1b | Benzyl | H | 250 | Introduction of an aromatic ring significantly improves binding, likely through pi-stacking interactions. |

| 1c | (pyridin-2-yl)methyl | H | 25 | The pyridine nitrogen acts as a hydrogen bond acceptor, drastically increasing potency. This is a key insight. |

| 1d | (pyridin-2-yl)methyl | Methyl | 35 | N-methylation slightly reduces activity, possibly due to steric hindrance or loss of a hydrogen bond donor site. |

Data is illustrative and based on trends described in medicinal chemistry literature such as[5].

This SAR table clearly demonstrates the importance of the substituent on the 8-amino group. The discovery that a (pyridin-2-yl)methyl group confers high potency is a critical lead for further optimization, guiding chemists to explore similar heteroaromatic motifs.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are provided with detailed, step-by-step instructions.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes the reduction of 8-nitro-1,2,3,4-tetrahydroquinoline.

Materials:

-

8-Nitro-1,2,3,4-tetrahydroquinoline (1.0 eq)

-

10% Palladium on Carbon (10% Pd/C) (0.05 eq)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Vessel Preparation: To a hydrogenation vessel, add 8-nitro-1,2,3,4-tetrahydroquinoline and methanol.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). Rationale: Pd/C is pyrophoric and can ignite in the presence of air and solvent.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

-

Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Celite is a fine, inert filter aid that prevents the fine catalyst particles from passing through the filter paper.

-

Purification: Rinse the Celite pad with additional methanol. Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography if necessary.

Protocol 2: N-Benzylation of this compound (Derivative Synthesis)

This protocol describes the attachment of a benzyl group to the 8-amino position.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Initial Mixture: Dissolve this compound in dichloromethane.

-

Imine Formation: Add benzaldehyde to the solution and stir at room temperature for 1 hour to form the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing the imine to form before reduction occurs.

-

Reaction: Stir the reaction at room temperature for 12 hours.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel chromatography to yield the N-benzylated product.

Future Perspectives & Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and proven success in modulating challenging biological targets ensure its continued relevance. Future research will likely focus on:

-

Asymmetric Synthesis: Developing novel chiral catalysts to produce enantiomerically pure THQ derivatives, as stereochemistry is often critical for biological activity.[6]

-

New Therapeutic Targets: Exploring the utility of 8-amino-THQ libraries against emerging drug targets in areas like viral diseases and metabolic disorders.

-

Bioisosteric Replacement: Replacing parts of the scaffold with other chemical groups to further refine ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinolin-8-amine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction